molecular formula C4H20FNO4 B103119 Tetramethylammonium fluoride tetrahydrate CAS No. 17787-40-5

Tetramethylammonium fluoride tetrahydrate

Cat. No.: B103119
CAS No.: 17787-40-5
M. Wt: 165.2 g/mol
InChI Key: HQFTZNVQVRRDLN-UHFFFAOYSA-M
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Description

Tetramethylammonium fluoride tetrahydrate is a quaternary ammonium salt with the chemical formula (CH₃)₄NF·4H₂O. This hygroscopic white solid is a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . It is widely used in various chemical reactions due to its unique properties.

Mechanism of Action

Target of Action

Tetramethylammonium fluoride tetrahydrate (TMAF) is a quaternary ammonium salt . The primary targets of TMAF are organic compounds that undergo nucleophilic substitution, functional group deprotection, and ring-opening polymerization .

Mode of Action

TMAF acts as a weak base and a source of fluoride ions . It is commonly used in various organic reactions, including nucleophilic substitution, functional group deprotection, and ring-opening polymerization . This property allows TMAF to interact with its targets and induce significant changes in their structure and function .

Biochemical Pathways

TMAF affects several biochemical pathways. It is employed as a reactant for homocoupling of aryl halides via a palladium-catalyzed mechanism, in cross-coupling reactions with alkenylsilanols, and in fluorination of dichloronitrobenzene . These reactions lead to the formation of new compounds, which can have various downstream effects depending on their nature and the context of the reaction .

Pharmacokinetics

It is known that tmaf is a hygroscopic white solid , which suggests that it can readily absorb water from the environment. This property could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The result of TMAF’s action is the transformation of target molecules through nucleophilic substitution, functional group deprotection, and ring-opening polymerization . These transformations can lead to the formation of new compounds with different properties, which can have various molecular and cellular effects .

Action Environment

The action of TMAF can be influenced by environmental factors. For instance, TMAF is hygroscopic and can absorb water from the environment . This property can affect its stability and efficacy. Moreover, TMAF should be used only in a well-ventilated area , suggesting that air circulation can influence its action. Lastly, TMAF is more stable and easier to handle in its tetrahydrate form than in its anhydrous form , indicating that the presence of water molecules in its structure can affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium fluoride tetrahydrate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the fluorination of tetramethylammonium chloride with potassium fluoride in an alcohol solvent. The insoluble potassium salts are removed, and the alcohol solvent is replaced with an aprotic solvent .

Properties

IUPAC Name

tetramethylazanium;fluoride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFTZNVQVRRDLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.O.O.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369104
Record name Tetramethylammonium fluoride tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17787-40-5, 373-68-2
Record name Tetramethylammonium fluoride tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium fluoride tetrahydrate
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Record name Tetramethylammonium fluoride tetrahydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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